D-Phe-Val-p-nitroanilide
CAS No.: 108321-89-7
Cat. No.: VC20748615
Molecular Formula: C20H24N4O4
Molecular Weight: 384.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 108321-89-7 |
|---|---|
| Molecular Formula | C20H24N4O4 |
| Molecular Weight | 384.4 g/mol |
| IUPAC Name | 2-[(2-amino-3-phenylpropanoyl)amino]-3-methyl-N-(4-nitrophenyl)butanamide |
| Standard InChI | InChI=1S/C20H24N4O4/c1-13(2)18(20(26)22-15-8-10-16(11-9-15)24(27)28)23-19(25)17(21)12-14-6-4-3-5-7-14/h3-11,13,17-18H,12,21H2,1-2H3,(H,22,26)(H,23,25) |
| Standard InChI Key | MFFZQZIWTDHXEY-UHFFFAOYSA-N |
| SMILES | CC(C)C(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CC2=CC=CC=C2)N |
| Canonical SMILES | CC(C)C(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CC2=CC=CC=C2)N |
Introduction
Chemical Structure and Properties
D-Phe-Val-p-nitroanilide is a chromogenic peptide substrate composed of D-phenylalanine (D-Phe), valine (Val), and p-nitroanilide. The compound has the molecular formula C20H24N4O4 and a molecular weight of 384.43 g/mol . Its structure features peptide bonds linking the amino acid residues, with the p-nitroanilide group serving as a chromogenic reporter that enables spectrophotometric detection.
The compound's specific structural characteristics include:
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D-configuration of the phenylalanine residue, which affects substrate specificity
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A peptide bond between D-phenylalanine and valine
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The p-nitroanilide group, which when cleaved releases p-nitroaniline that can be detected at 405 nm
For optimal storage and handling, the compound should be kept at -20°C where it remains stable for approximately one month. For longer-term storage, maintaining the compound at -80°C extends its shelf life to approximately six months .
Synthesis and Preparation Methods
The synthesis of D-Phe-Val-p-nitroanilide typically follows standard peptide chemistry protocols. The general approach involves the stepwise coupling of protected amino acids, beginning with the protection of the amino group of D-phenylalanine, followed by its coupling with valine, and concluding with the attachment of the p-nitroanilide group.
Preparation of stock solutions for laboratory use can be calculated based on the molecular weight of the compound. The table below provides guidance for preparing solutions at various concentrations:
Table 1: Stock Solution Preparation Guide for D-Phe-Val-p-nitroanilide
| Starting Amount | Volume for 1 mM Solution | Volume for 5 mM Solution | Volume for 10 mM Solution |
|---|---|---|---|
| 1 mg | 2.6013 mL | 0.5203 mL | 0.2601 mL |
| 5 mg | 13.0063 mL | 2.6013 mL | 1.3006 mL |
| 10 mg | 26.0125 mL | 5.2025 mL | 2.6013 mL |
When preparing solutions, it is recommended to select appropriate solvents based on the compound's solubility characteristics. For optimal stability, stock solutions should be aliquoted and stored to avoid repeated freeze-thaw cycles that could compromise the compound's integrity .
Biochemical Mechanisms and Reactions
The primary biochemical mechanism involving D-Phe-Val-p-nitroanilide is its hydrolysis by proteolytic enzymes. When the peptide bond between valine and p-nitroanilide is cleaved by a protease, p-nitroaniline is released. This reaction can be represented as:
D-Phe-Val-p-nitroanilide + H2O → D-Phe-Val + p-nitroaniline
The released p-nitroaniline exhibits a yellow color that can be measured spectrophotometrically at 405 nm, providing a convenient method for continuous monitoring of enzyme activity. The rate of p-nitroaniline release is directly proportional to the enzyme activity, making this compound particularly valuable for kinetic studies of proteases.
This hydrolysis reaction is specific to certain proteases, with different enzymes showing varying affinities and catalytic efficiencies toward D-Phe-Val-p-nitroanilide. The D-configuration of the phenylalanine residue is particularly important for substrate recognition by specific enzymes, as protease specificity often depends on both the amino acid sequence and the stereochemical configuration of the substrate.
Enzyme Assay Applications
D-Phe-Val-p-nitroanilide serves as a valuable substrate in various enzyme assays, particularly those focused on proteolytic activity measurement. In typical assay protocols, the enzyme activity is determined through continuous spectrophotometric monitoring of p-nitroaniline release .
A standard assay procedure might involve:
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Preparation of a reaction mixture containing buffer at appropriate pH
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Addition of the enzyme sample
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Initiation of the reaction by adding D-Phe-Val-p-nitroanilide
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Monitoring the increase in absorbance at 405 nm over time
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Calculation of enzyme activity based on the rate of absorbance change
Research has demonstrated that D-Phe-Val-p-nitroanilide exhibits activity values of approximately 16.88 ± 1.82 in certain enzymatic assays, positioning it as a more sensitive substrate compared to related compounds such as N-succinyl-Ala-Ala-Val-p-nitroanilide (14.08 ± 2.22) and Gly-Pro-p-nitroanilide (13.68 ± 3.06) .
Comparative Analysis with Related Compounds
Understanding D-Phe-Val-p-nitroanilide in the context of related chromogenic substrates provides valuable insights into its utility and specificity. Several related compounds serve as alternatives in protease research, each with distinct characteristics:
Table 2: Comparative Analysis of D-Phe-Val-p-nitroanilide and Related Compounds
| Compound | Primary Application | Notable Characteristics | Activity Value |
|---|---|---|---|
| D-Phe-Val-p-nitroanilide | General protease assays | D-configuration specificity | 16.88 ± 1.82 |
| D-Val-Phe-Lys-p-nitroanilide | Urokinase and plasminogen activator assays | Higher Vmax/Km than standard substrates | Not specified in data |
| N-succinyl-Ala-Ala-Val-p-nitroanilide | Elastase assays | Triple amino acid sequence | 14.08 ± 2.22 |
| Gly-Pro-p-nitroanilide | Dipeptidyl peptidase assays | Specific for proline-cleaving enzymes | 13.68 ± 3.06 |
D-Val-Phe-Lys-p-nitroanilide, a structurally related compound, has been noted for its effectiveness in distinguishing between tissue-type plasminogen activator and urokinase. This substrate reportedly has a lower Km value than the standard D-Val-Leu-Lys-p-nitroanilide and demonstrates a much higher Vmax/Km ratio, making it particularly effective for these specific applications .
Research Applications and Findings
The applications of D-Phe-Val-p-nitroanilide extend across various areas of biochemical and medical research:
Protease Characterization Studies
D-Phe-Val-p-nitroanilide has been employed in the characterization of various proteases, including those from bacterial sources such as Bacillus species. In enzymatic studies, it has proven valuable for determining kinetic parameters and substrate specificity profiles .
Fibrinolytic Enzyme Research
Research involving fibrinolytic enzymes has utilized D-Phe-Val-p-nitroanilide as a substrate for characterizing enzymes produced by microorganisms. These studies contribute to our understanding of thrombolytic agents that may have therapeutic potential .
Enzyme Purification and Characterization
The compound has been used in the purification and biochemical characterization of proteolytic enzymes. In one study involving Bacillus amyloliquefaciens UFPEDA 485, D-Phe-Val-p-nitroanilide was employed alongside other substrates to assess the enzymatic profile of fibrinolytic enzymes produced by this bacterium .
Practical Laboratory Considerations
When working with D-Phe-Val-p-nitroanilide in laboratory settings, several practical considerations should be noted:
Solution Preparation
For optimal results, it is recommended to prepare stock solutions according to experimental requirements, considering the solubility characteristics of the compound. The general tips for solution preparation include selecting appropriate solvents and storing solutions in separate packages to prevent degradation caused by repeated freezing and thawing .
Assay Optimization
For enzyme assays utilizing D-Phe-Val-p-nitroanilide, optimization of reaction conditions including pH, temperature, substrate concentration, and buffer composition is essential to achieve accurate and reproducible results. Preliminary experiments to determine optimal conditions for specific enzyme systems are recommended.
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